molecular formula C10H14O2S B8325624 4-Isobutyl-5-methylthiophene-2-carboxylic acid

4-Isobutyl-5-methylthiophene-2-carboxylic acid

Cat. No.: B8325624
M. Wt: 198.28 g/mol
InChI Key: UCDSWXWZBDJXRX-UHFFFAOYSA-N
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Description

4-Isobutyl-5-methylthiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with isobutyl and methyl groups. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-5-methylthiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Isobutyl-5-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the isobutyl and methyl substituents, resulting in different chemical properties.

    5-Methylthiophene-2-carboxylic acid: Similar structure but without the isobutyl group.

    4-Isobutylthiophene-2-carboxylic acid: Similar structure but without the methyl group.

Uniqueness

4-Isobutyl-5-methylthiophene-2-carboxylic acid is unique due to the presence of both isobutyl and methyl groups on the thiophene ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other thiophene derivatives .

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

5-methyl-4-(2-methylpropyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H14O2S/c1-6(2)4-8-5-9(10(11)12)13-7(8)3/h5-6H,4H2,1-3H3,(H,11,12)

InChI Key

UCDSWXWZBDJXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)CC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium (10.7 g, 467 mmol) is dissolved in ethanol (500 mL) and the resulting solution is diluted with THF (100 mL) before mercapto-acetic acid ethyl ester (33.7 g, 280 mmol) dissolved in THF (70 mL) is slowly added at 5° C. The mixture is stirred at rt for 1 h before a solution of 3-chloro-2-isobutyl-but-2-enal (30 g, 187 mmol) in THF (100 mL) is slowly added at 8° C. The resulting yellow suspension is stirred at rt for 16 h. The reaction mixture is diluted with diethyl ether (500 mL) and is washed with dilute aq. NaOCl solution, followed by aq. 1N HCl and water. The organic extract is dried over MgSO4, filtered and evaporated. The remaining orange oil is dissolved in ethanol (150 mL) and 2N aq. LiOH (50 mL) is added. The mixture is stirred for 16 h at 50° C., acidified with 2 N aq. HCl and extracted with EA. The organic extract is dried over MgSO4, filtered and evaporated. The crude product is recrystallized from EA/heptane to give 4-isobutyl-5-methyl-thiophene-2-carboxylic acid (10.5 g) as colourless crystals; LC-MS: tR=0.92 min, [M+1+CH3CN]=240.16; 1H NMR (CDCl3): δ 7.59 (s, 1H), 2.40-2.37 (m, 5H), 1.84 (hept, J=7.0 Hz, 1H), 0.90 (d, J=7.0 Hz, 6H).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
3-chloro-2-isobutyl-but-2-enal
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
33.7 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

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